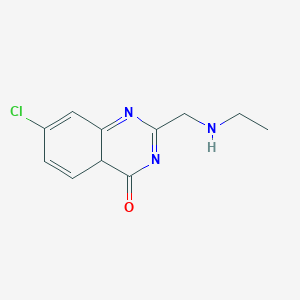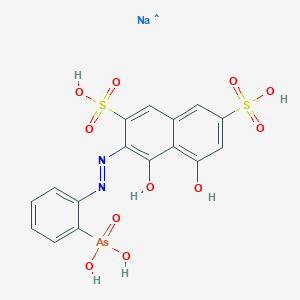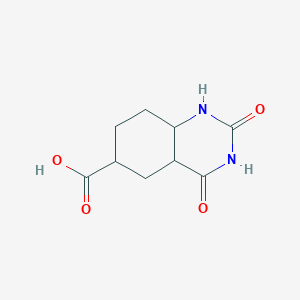![molecular formula C13H20N2O7 B12343200 ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate](/img/structure/B12343200.png)
ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate is a complex organic compound with a unique structure that includes a carbonate ester, a hydroxymethyl group, and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate typically involves multiple steps One common method includes the reaction of a hydroxymethyl oxolane derivative with a diazinane compound under controlled conditions The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a temperature range of 0-25°C
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The diazinane ring can be reduced to form a more saturated ring structure.
Substitution: The ethyl carbonate group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include carboxylated derivatives, reduced diazinane compounds, and substituted carbonate esters.
Scientific Research Applications
Ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The diazinane ring may interact with cellular receptors, modulating signal transduction pathways. Additionally, the carbonate ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbamate: Similar structure but with a carbamate group instead of a carbonate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H20N2O7 |
|---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
ethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] carbonate |
InChI |
InChI=1S/C13H20N2O7/c1-3-20-13(19)22-8-4-10(21-9(8)6-16)15-5-7(2)11(17)14-12(15)18/h7-10,16H,3-6H2,1-2H3,(H,14,17,18)/t7?,8-,9+,10+/m0/s1 |
InChI Key |
DHGWQESWHPLBOY-HCZOVWHVSA-N |
Isomeric SMILES |
CCOC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2CC(C(=O)NC2=O)C |
Canonical SMILES |
CCOC(=O)OC1CC(OC1CO)N2CC(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate](/img/structure/B12343124.png)

![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)

![5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12343156.png)

![Cobaltate(2-),bis[2-[[5-(aminosulfonyl)-2-(hydroxy-kO)phenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, dihydrogen](/img/structure/B12343163.png)


![2-(2,4-Dihydroxy-6-methylanilino)-8-[(2,4-dihydroxy-6-methylcyclohexyl)amino]-1,9-dimethyl-9a,9b-dihydrodibenzofuran-3,7-dione](/img/structure/B12343181.png)
![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)


